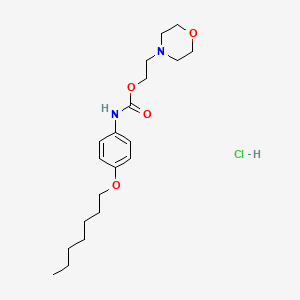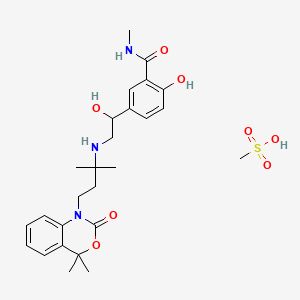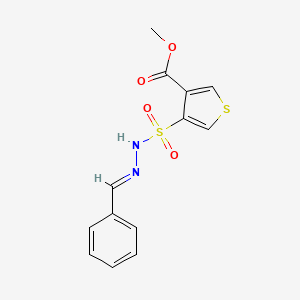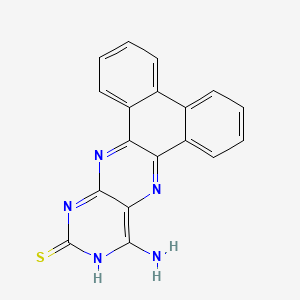![molecular formula C23H34N4O12 B12733376 oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane CAS No. 103840-61-5](/img/structure/B12733376.png)
oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of oxalic acid and a piperazine derivative, making it a subject of interest in medicinal chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane typically involves multiple steps, starting with the preparation of the piperazine derivative. The process includes:
Formation of the Piperazine Derivative: This step involves the reaction of pyridine with piperazine under controlled conditions to form the pyridinylpiperazine intermediate.
Attachment of the Azepane Ring: The intermediate is then reacted with an azepane derivative to form the final compound. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the azepane ring.
Oxalic Acid Addition: Finally, oxalic acid is introduced to the reaction mixture to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea: Studied for its potential pharmacological effects.
Uniqueness
Oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
103840-61-5 |
|---|---|
Fórmula molecular |
C23H34N4O12 |
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane |
InChI |
InChI=1S/C17H28N4.3C2H2O4/c1-2-6-10-19(9-5-1)11-12-20-13-15-21(16-14-20)17-7-3-4-8-18-17;3*3-1(4)2(5)6/h3-4,7-8H,1-2,5-6,9-16H2;3*(H,3,4)(H,5,6) |
Clave InChI |
ZTTYFJVYEAYBPM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CCN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


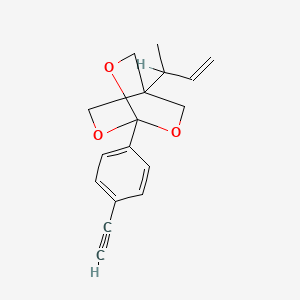
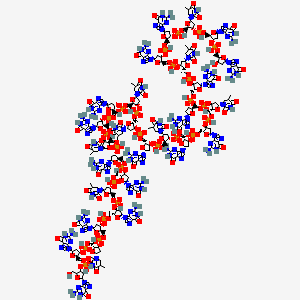
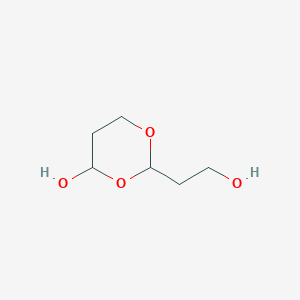

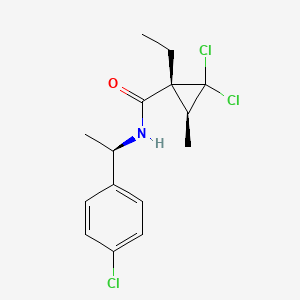
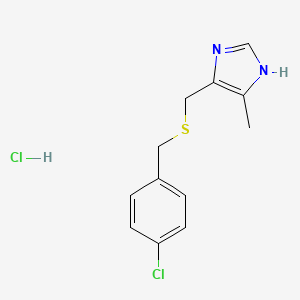
![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)
